molecular formula C14H17F3N2O2 B13957445 Benzyl (1-(trifluoromethyl)piperidin-4-yl)carbamate

Benzyl (1-(trifluoromethyl)piperidin-4-yl)carbamate

Cat. No.: B13957445
M. Wt: 302.29 g/mol
InChI Key: BTMBYZIPLZMKBD-UHFFFAOYSA-N
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Description

Benzyl (1-(trifluoromethyl)piperidin-4-yl)carbamate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group, a trifluoromethyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1-(trifluoromethyl)piperidin-4-yl)carbamate typically involves the reaction of benzyl chloroformate with 1-(trifluoromethyl)piperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-(trifluoromethyl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl (1-(trifluoromethyl)piperidin-4-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl (1-(trifluoromethyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The trifluoromethyl group is known to enhance the compound’s binding affinity and stability, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl (1-(3-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-yl)carbamate
  • 1-(4-(trifluoromethyl)benzyl)piperidin-4-one
  • 4-[2-(trifluoromethyl)phenoxy]piperidine hydrochloride

Uniqueness

Benzyl (1-(trifluoromethyl)piperidin-4-yl)carbamate is unique due to the presence of both a benzyl group and a trifluoromethyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications .

Properties

Molecular Formula

C14H17F3N2O2

Molecular Weight

302.29 g/mol

IUPAC Name

benzyl N-[1-(trifluoromethyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C14H17F3N2O2/c15-14(16,17)19-8-6-12(7-9-19)18-13(20)21-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,18,20)

InChI Key

BTMBYZIPLZMKBD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)OCC2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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